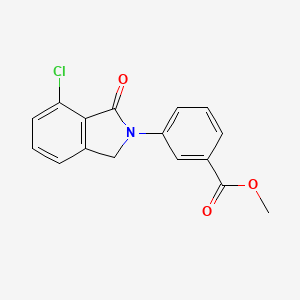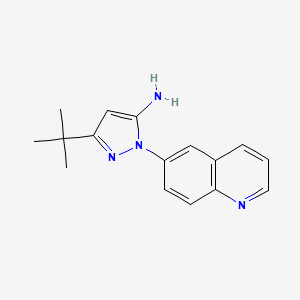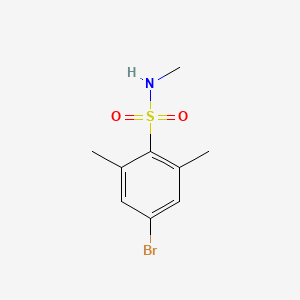
(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide
説明
“(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide”, also known as MTDP, is a chemical compound with a promising potential in various fields of research and industry. It has a molecular weight of 254.31 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N4O2S . The InChI code for this compound is 1S/C10H14N4O2S/c1-6-5-17-9 (12-6)13-10 (16)14-4-2-3-7 (14)8 (11)15/h5,7H,2-4H2,1H3, (H2,11,15) (H,12,13,16)/t7-/m0/s1 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored the synthesis of compounds similar to (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide using both conventional chemical methods and modern microwave techniques. For instance, compounds like 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione have been prepared from related thioxo-dihydropyridine carboxamides, showing that microwave-assisted reaction conditions can provide higher yields in shorter times than conventional methods (Youssef, Azab, & Youssef, 2012).
Chemical Reactions and Properties : The this compound structure is related to pyrrolidines, which are important in chemical reactions like [3+2] cycloadditions. These cycloadditions have been studied for their ability to produce pyrrolidines under mild conditions, leading to single reaction products such as (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Applications in Material Science and Environmental Science
- Environmental Remediation : A study on the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) indicated its use in environmental applications. DPD was synthesized via a reaction involving n-methylpyrrolidine and then used to modify the surface of Fe3O4 nanoparticles, creating a magnetic nanoadsorbent. This nanoadsorbent demonstrated high efficiency in removing Zn2+ and Cd2+ ions from industrial waste, highlighting its potential in environmental remediation (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Biological Activity and Pharmaceutical Applications
Potential Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to this compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising in vitro binding to dopamine and serotonin receptors and demonstrated in vivo activity in antagonizing certain biological responses (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial Properties : Another study synthesized ligands similar to this compound and tested their complexes for antimicrobial activity. These complexes showed moderate activity against certain bacterial strains, suggesting potential applications in antimicrobial treatments (Kumar, Singh, Agarwal, & Kumar, 2020).
Safety and Hazards
特性
IUPAC Name |
(2S)-1-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6-5-17-9(12-6)13-10(16)14-4-2-3-7(14)8(11)15/h5,7H,2-4H2,1H3,(H2,11,15)(H,12,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSGNTULTISLPD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N2CCCC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)N2CCC[C@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)
amine](/img/structure/B1444348.png)


![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)

![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)





